molecular formula C12H19N3O3 B1403250 (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate CAS No. 952023-06-2

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

Cat. No.: B1403250
CAS No.: 952023-06-2
M. Wt: 253.3 g/mol
InChI Key: SWUOIQQDTSKPJT-UHFFFAOYSA-N
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Description

Overview of (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

This compound is a chiral carbamate derivative characterized by a pyrrolidine ring substituted with a cyano group and a tert-butyl carbamate moiety. Its molecular formula is $$ \text{C}{12}\text{H}{19}\text{N}{3}\text{O}{3} $$, with a molecular weight of 253.30 g/mol. The compound’s structure integrates three key functional groups:

  • A tert-butyl carbamate group, which enhances metabolic stability and modulates intermolecular interactions.
  • A 2-cyanopyrrolidine ring, contributing to stereochemical complexity and biological activity.
  • A ketoethyl linker , enabling structural flexibility and participation in hydrogen bonding.

The compound’s stereochemistry, particularly the (S)-configuration at the pyrrolidine ring, is critical for its interactions with enzymatic targets, such as dipeptidyl peptidase-4 (DPP-4). Table 1 summarizes its key molecular properties.

Table 1. Molecular properties of this compound

Property Value
Molecular formula $$ \text{C}{12}\text{H}{19}\text{N}{3}\text{O}{3} $$
Molecular weight 253.30 g/mol
CAS number 952023-06-2
Key functional groups tert-butyl carbamate, 2-cyanopyrrolidine, ketoethyl

Historical Context and Discovery

The compound emerged as a key intermediate in the synthesis of anagliptin, a DPP-4 inhibitor approved in Japan in 2012 for type 2 diabetes treatment. Early synthetic routes were reported in patents filed between 2014 and 2016, which detailed its preparation via condensation reactions involving L-proline derivatives. For example, one method involves the reaction of Boc-protected glycine with (S)-pyrrolidine-2-carbonitrile under alkaline conditions, achieving yields exceeding 98%. The compound’s design reflects broader trends in medicinal chemistry to incorporate carbamates and cyanopyrrolidines for enhanced target binding and stability.

Relevance in Contemporary Chemical Research

This compound is pivotal in two domains:

  • Drug Development : As a precursor to anagliptin, it exemplifies the use of carbamates to improve pharmacokinetic properties. The tert-butyl group mitigates premature hydrolysis, while the cyano group enhances affinity for DPP-4’s catalytic site.
  • Synthetic Methodology : Its synthesis leverages asymmetric catalysis and protecting-group strategies, offering insights into stereocontrolled carbamate formation. Recent studies also explore its utility in bioorthogonal reactions, where carbamate cleavage enables controlled drug release.

Scope and Objectives of the Review

This review focuses on:

  • Synthesis pathways and reaction mechanisms.
  • Structural and spectroscopic characterization.
  • Applications in medicinal chemistry and drug design. Excluded are discussions of pharmacokinetics, dosage, and safety profiles, as these fall outside the compound’s chemical scope. By consolidating data from patents, journals, and chemical databases, this review aims to clarify the compound’s role in modern synthetic and pharmaceutical research.

Properties

IUPAC Name

tert-butyl N-[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-5-9(15)7-13/h9H,4-6,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUOIQQDTSKPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Incretin hormones are responsible for stimulating insulin secretion in response to meals. Therefore, by inhibiting DPP-4, this compound indirectly increases insulin levels, which helps to regulate blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By preventing the degradation of these hormones, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by muscles and adipose tissue.

Result of Action

The primary result of the action of this compound is the regulation of blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Biochemical Analysis

Biochemical Properties

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for insulin catabolism. By inhibiting DPP-4, this compound helps in maintaining higher levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. Additionally, this compound interacts with other proteins and biomolecules involved in pain modulation and immune response, further highlighting its diverse biochemical properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by preventing the degradation of incretin hormones. This leads to improved glucose uptake and utilization by cells, thereby aiding in the management of diabetes mellitus. Furthermore, this compound influences cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. It also affects gene expression by modulating the transcription of genes related to insulin production and secretion.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). By binding to the active site of DPP-4, this compound prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). This inhibition leads to prolonged activity of these hormones, resulting in enhanced insulin secretion and improved glycemic control. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further contributing to its therapeutic effects.

Biological Activity

(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate is a complex organic compound with notable structural features that contribute to its biological activity. Its molecular formula is C12H19N3O3, and it has a molecular weight of 253.3 g/mol. This compound is characterized by the presence of a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, making it an interesting candidate for various biological applications.

The compound's structure can be described as follows:

  • Chemical Name : this compound
  • CAS Number : 952023-06-2
  • Molecular Weight : 253.3 g/mol
  • Molecular Formula : C12H19N3O3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and cytotoxic domains. The compound's efficacy has been evaluated through various assays, including cytotoxicity tests on human liver cell lines and hemolysis assays.

Antimicrobial Activity

In studies focusing on antimicrobial properties, this compound demonstrated effectiveness against specific bacterial strains. For instance, it showed activity against hypersensitive strains of E. coli at concentrations ranging from 8 to 32 mg/mL, while no activity was noted against wild-type strains due to efflux pump activity .

Cytotoxicity Studies

Cytotoxicity assessments were performed using human liver cell lines (HepG2). The results indicated that the compound exhibited moderate cytotoxic effects, with IC50 values suggesting that the compound's safety margins need careful evaluation. The cytotoxicity was reported to be five-fold less potent than similar compounds, indicating a potential for therapeutic use with further optimization.

Table 1: Summary of Biological Activity Findings

StudyBiological ActivityConcentrationRemarks
Benediktsdottir et al. (2021)Antimicrobial against E. coli8–32 mg/mLActive on hypersensitive strains only
Cytotoxicity Assay (HepG2)Moderate cytotoxicityIC50 ~0.58 mMComparable to less potent analogs
Hemolysis AssayTested at 100 mM>1% hemolysis thresholdIndicates potential toxicity

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary data suggest that it may interfere with bacterial enzyme systems, particularly those involved in cell wall synthesis or integrity.

Comparison with Similar Compounds

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS: 1448440-48-9)

  • Molecular Formula : C₁₂H₁₉F₂N₃O₄
  • Key Differences : Incorporates a carbamoyl group and two fluorine atoms at the 4-position of the pyrrolidine ring.
  • Impact : Fluorination enhances metabolic stability and bioavailability, while the carbamoyl group may improve hydrogen-bonding interactions with biological targets .

tert-Butyl{(1S)-1-[bis(4-fluorophenyl)methyl]-2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethylcarbamate

  • Key Differences : Contains bis(4-fluorophenyl)methyl and 4-fluoro-pyrrolidine groups.

Hydrazino-Carbamate Derivatives with Antitubercular Activity

Several tert-butyl carbamate derivatives with hydrazino-benzylidene substituents (e.g., compounds 9l, 9m, 9n, 9o) exhibit structural similarities but differ in substituent groups :

Compound ID Substituent on Benzylidene Yield (%) Melting Point (°C) Biological Activity
9l 3,4-dihydroxy 85 138 Antitubercular
9m 3,4-dimethoxy 82 120 Antitubercular
9n 2-hydroxy-4-methoxy 84 182 Antitubercular
9o 2-methoxy 75 115 Antitubercular

Key Differences :

  • Substituent Effects : Electron-donating groups (e.g., methoxy) and hydroxyl groups influence solubility and target binding. Higher melting points correlate with increased crystallinity and stability.
  • Activity : These derivatives are optimized for antitubercular activity, unlike the target compound, which serves primarily as an intermediate .

Oxazolidine-Carbohydrazide Derivatives

Compounds 10a and 10b (e.g., (4S)-N’-[(3-cyanophenyl)methylidene]-2-oxo-oxazolidine-4-carbohydrazide) feature oxazolidine rings instead of pyrrolidine:

  • Key Differences : Replacement of pyrrolidine with oxazolidine alters ring strain and hydrogen-bonding capacity.
  • Impact : Reduced conformational flexibility but enhanced metabolic resistance, as observed in their moderate antitubercular activity .

Q & A

Q. What are the key considerations for synthesizing (S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate with high enantiomeric purity?

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. HRMS) for structurally similar carbamate derivatives?

  • Methodological Answer : Spectral discrepancies often arise from tautomerism, rotameric forms, or residual solvents. For NMR, variable-temperature experiments (VT-NMR) can distinguish dynamic equilibria. HRMS-ESI with isotopic pattern matching confirms molecular formulas. X-ray crystallography provides definitive structural validation, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .

  • Case Study : In a study of tert-butyl 2-oxopyrrolidine derivatives, VT-NMR at -40°C resolved overlapping signals caused by rotameric exchange, while HRMS-ESI confirmed the absence of impurities .

Q. How does the 2-cyanopyrrolidine moiety influence the compound’s pharmacological activity in enzyme inhibition assays?

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate
Reactant of Route 2
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(S)-tert-butyl 2-(2-cyanopyrrolidin-1-yl)-2-oxoethylcarbamate

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